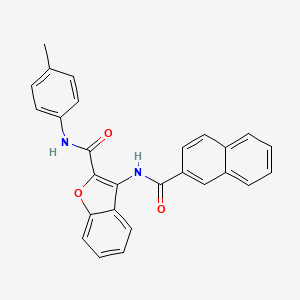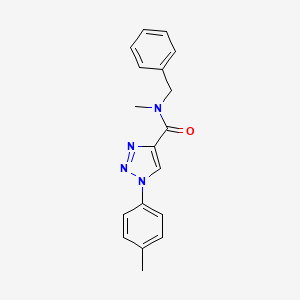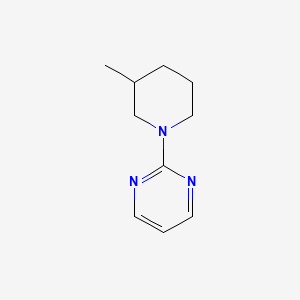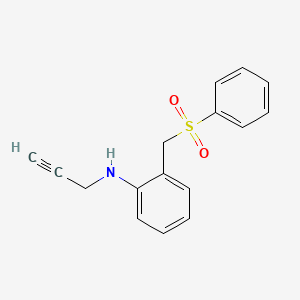
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C26H21N5O4 and its molecular weight is 467.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound of interest is related to a class of substances with potential for various biological activities. Its synthesis involves intricate steps that yield complex structures, offering a foundation for exploring medicinal and biochemical applications. For instance, the synthesis and crystal structure of closely related compounds have been detailed, emphasizing the methodological precision required for their production. These substances are characterized using advanced techniques such as NMR, HRMS, and single-crystal X-ray diffraction, which are crucial for confirming their molecular structure and understanding their physicochemical properties (霍静倩 et al., 2016).
Biological Activities
The biological activity of compounds within this chemical family is diverse, covering areas such as antimicrobial, antinociceptive, anti-inflammatory, and antitumor effects. Research has shown moderate herbicidal and fungicidal activities, which indicate potential agricultural applications. Moreover, specific derivatives have been synthesized and tested for their cytotoxic activities against cancer cell lines, providing a basis for anticancer drug development (M. M. Al-Sanea et al., 2020).
Molecular Docking and Computational Analysis
Computational studies, including molecular docking and quantum mechanical calculations, are integral for predicting the interaction of these compounds with biological targets. Such studies help in understanding the binding modes and potential efficacy of the compounds as therapeutic agents. Analysis of electronic structure, IR assignments, and molecular docking against specific proteins can identify promising leads for developing treatments against diseases like Entamoeba histolytica illness (Bindesh Kumar Shukla & U. Yadava, 2020).
Antioxidant Properties
The antioxidant activity of compounds in this family has been evaluated through various in vitro assays. These studies contribute to a better understanding of the compounds' potential in combating oxidative stress, a key factor in many chronic diseases and aging processes. The effectiveness of these compounds in scavenging free radicals and protecting against oxidative damage highlights their potential as antioxidant agents (K. Chkirate et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, while the second intermediate is a dihydropyrimidine derivative. These two intermediates are then coupled using appropriate coupling agents to form the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "2,4-dichloro-5-nitropyrimidine", "Phenylhydrazine", "Acetic anhydride", "o-Toluidine", "Ethyl 2-(bromomethyl)acetoacetate", "4-Phenyl-1,6-dihydropyrimidine-2,5-diamine", "Sodium hydride", "Triethylamine", "Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid: Furan-2-carboxylic acid is reacted with phenylhydrazine in the presence of acetic anhydride to form 3-(furan-2-yl)-1-phenyl-1H-pyrazole-5-carboxylic acid.", "Synthesis of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester: 2,4-dichloro-5-nitropyrimidine is reacted with ethyl 2-(bromomethyl)acetoacetate in the presence of sodium hydride to form 4-phenyl-1,6-dihydropyrimidine-2,5-diamine. This is then reacted with ethyl chloroformate to form 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester.", "Coupling of intermediates: The two intermediates are coupled using PyBOP and DIPEA in DMF to form N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide.", "Purification: The final product is purified using a combination of ethyl acetate, methanol, and water." ] } | |
CAS-Nummer |
1208384-14-8 |
Molekularformel |
C26H21N5O4 |
Molekulargewicht |
467.485 |
IUPAC-Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H21N5O4/c1-17-8-5-6-11-21(17)35-16-25(33)28-23-14-20(22-12-7-13-34-22)30-31(23)26-27-19(15-24(32)29-26)18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,28,33)(H,27,29,32) |
InChI-Schlüssel |
JMKIVOJHDJDRLB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2724184.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)
![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2724187.png)




![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)


![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2724201.png)
